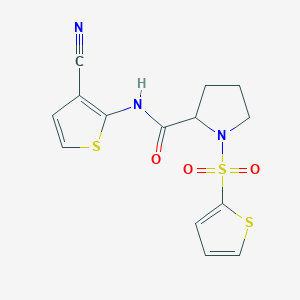

N-(3-氰基噻吩-2-基)-1-(噻吩-2-基磺酰基)吡咯烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves the reaction of aminothiophene carboxylic acid esters with cyanoacetamides. In one study, 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters were reacted with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole to yield N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides . Although the target compound is not directly mentioned, the synthesis route suggests a similar approach could be used by substituting the appropriate thiophene and pyrrolidine derivatives. The reactions with 2-(arylmethylidene)malononitriles were nonselective, leading to mixtures of heterocyclization products . This indicates that the synthesis of such compounds can be complex and may require careful optimization to achieve the desired product.

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including the target compound, can be analyzed using computational methods such as Density Functional Theory (DFT). For instance, the tautomeric equilibrium of a related compound, 2,4-dihydroxy-7,9-dimethylthieno[2,3-b:4,5-b']dipyridine-3-carbonitrile, was studied using DFT calculations . This suggests that similar computational techniques could be employed to study the molecular structure of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, providing insights into its electronic structure and stability.

Chemical Reactions Analysis

The chemical reactivity of the synthesized N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides was explored through their reactions with various reagents. The nonselective nature of the reactions with 2-(arylmethylidene)malononitriles suggests that the target compound may also exhibit diverse reactivity patterns . This could potentially lead to a range of heterocyclic products, depending on the reaction conditions and the substituents present on the thiophene and pyrrolidine moieties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the antianaphylactic activity of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters indicates that the target compound may also possess biological activity . The solubility, stability, and reactivity of the compound can be inferred based on the functional groups present in its structure, such as the cyano group and the sulfonyl group, which are known to influence these properties.

科学研究应用

抗菌和抗真菌应用

- N-(3-氰基噻吩-2-基)-1-(噻吩-2-基磺酰基)吡咯烷-2-甲酰胺衍生物对枯草芽孢杆菌表现出潜在的抗菌活性,对黑曲霉表现出抗真菌活性 (D. Sowmya 等人,2018 年)。

合成和表征

- 该化合物已被合成和表征,显示出新的取代二苯并氧杂蒽和二芳基甲烷衍生物的形成,表明其在创建复杂有机结构中的效用 (A.S. Gazizov 等人,2015 年)。

在癌症研究中的潜力

- 一项研究合成了 N-(3-氰基噻吩-2-基)-2-(噻吩-2-基)乙酰胺并对其进行了表征,表明其具有显着的抗氧化和抗菌特性,这可能对癌症研究产生影响 (Sukriye Cakmak 等人,2022 年)。

在有机发光二极管 (OLED) 中的应用

- 与所讨论的化合物密切相关的噻吩基衍生物已被研究其在有机发光二极管中的应用,证明了该化合物在先进材料科学中的潜力 (A. Tsuboyama 等人,2003 年)。

酶抑制活性

- 已经评估了相关的噻吩基杂环化合物的酶抑制活性,表明其在药学应用中的潜力 (A. Cetin 等人,2021 年)。

属性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S3/c15-9-10-5-8-22-14(10)16-13(18)11-3-1-6-17(11)23(19,20)12-4-2-7-21-12/h2,4-5,7-8,11H,1,3,6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGBCPZQYJPRSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)

![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B3008630.png)